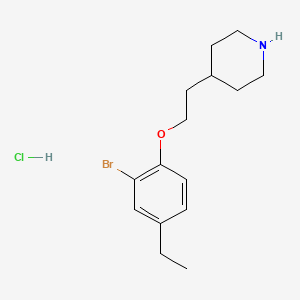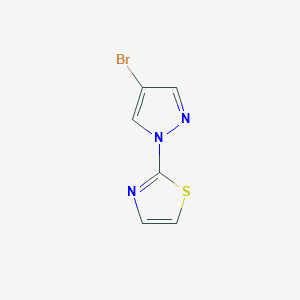![molecular formula C11H15BrClNO B1374556 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220036-81-6](/img/structure/B1374556.png)
3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
“3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound that is used in scientific research. It has a molecular formula of C11H15BrClNO .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2-[(3-bromophenoxy)methyl]pyridine” was performed with potassium carbonate in acetonitrile at 90 degrees Celsius for 24 hours .Molecular Structure Analysis
The molecular structure of “3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride” consists of a pyrrolidine ring attached to a bromophenoxy group. The molecular weight is 292.60 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride” include a molecular weight of 292.60 Da and a molecular formula of C11H15BrClNO . It is typically stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Research in the field of organic chemistry has explored the synthesis and application of compounds related to 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride. One such study involves the synthesis of novel bromo-substituted dithiolium derivatives, where a compound structurally similar to 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride was used as an intermediary in the creation of mesoionic compounds. These compounds were characterized using various spectroscopic techniques, suggesting potential applications in the development of new organic materials or pharmaceuticals (Sarbu et al., 2019).
Biological Activities
Another area of research focuses on the biological activities of bromophenol derivatives, which include compounds structurally related to 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride. These studies have synthesized and evaluated the antioxidant and anticholinergic activities of such derivatives, revealing that they possess significant antioxidant properties and potential inhibitory effects on cholinergic enzymes. This indicates the possible use of these compounds in the treatment of diseases related to oxidative stress or cholinergic dysfunction (Rezai et al., 2018).
Propiedades
IUPAC Name |
3-[(2-bromophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYVWLAQPIUPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)
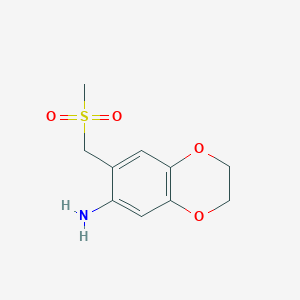
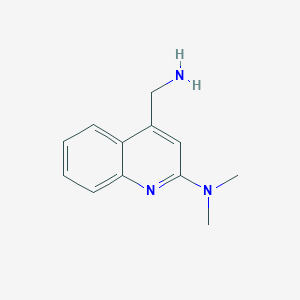
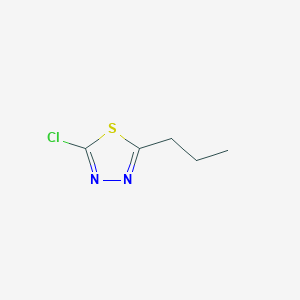
amine](/img/structure/B1374483.png)
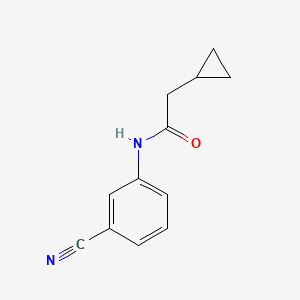
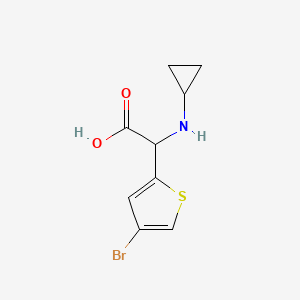
![2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid](/img/structure/B1374486.png)
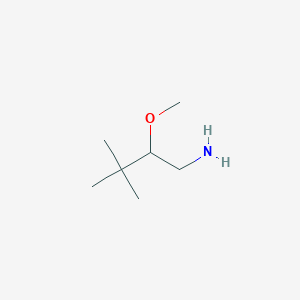
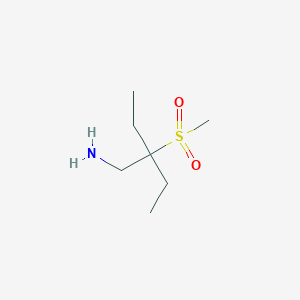
![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
